Lipophilicity of 7-Methyl Analog
The predicted logP of 3,4-dihydro-7-methyl-2H-1,4-benzothiazine is 2.16 [1]. While direct experimental logP data for the unsubstituted 3,4-dihydro-2H-1,4-benzothiazine are not available in the public domain at the same level of validation, the addition of a methyl group at the 7-position is a known structural modification that increases lipophilicity compared to the parent scaffold, as inferred from standard medicinal chemistry principles. This difference in logP has direct implications for membrane permeability and bioavailability.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 2.16 (predicted) |
| Comparator Or Baseline | 3,4-dihydro-2H-1,4-benzothiazine (unsubstituted) |
| Quantified Difference | Not explicitly quantified; inferred increase based on methyl substitution |
| Conditions | Predicted logP values (ChemSpace) |
Why This Matters
Higher lipophilicity can enhance membrane permeability, a critical factor in cellular assays and in vivo models, making the 7-methyl analog preferable for certain target engagement studies.
- [1] ChemSpace. 7-methyl-3,4-dihydro-2H-1,4-benzothiazine - CSSB00012184992. Accessed 2025. View Source
